2-Hydroxyatrazine

描述

属性

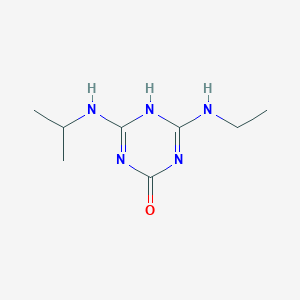

IUPAC Name |

4-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMIMWNQWAWNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)NC(=N1)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037807 | |

| Record name | 2-Hydroxyatrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2163-68-0 | |

| Record name | Hydroxyatrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2163-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyatrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyatrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYATRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9Y04ELA63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ethylamino-6-isopropylamino-1,3,5-triazin-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Hydroxyatrazine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyatrazine is a major metabolite of the widely used herbicide atrazine (B1667683). It is formed through the hydrolytic dechlorination of atrazine in the environment and within organisms. Unlike its parent compound, this compound does not exhibit herbicidal properties. However, its persistence in the environment and potential toxicological effects, particularly on renal function, have made it a subject of scientific interest. This technical guide provides a detailed overview of the chemical structure, properties, analytical methodologies, and toxicological profile of this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2(1H)-one, is a triazine compound where the chlorine atom of atrazine is replaced by a hydroxyl group.[1][2] This structural change significantly alters its chemical and biological properties.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one[2] |

| CAS Number | 2163-68-0[2] |

| Molecular Formula | C8H15N5O[2][3] |

| Canonical SMILES | CCNC1=NC(=O)NC(=N1)NC(C)C[2] |

| InChI | InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14)[1][2][3] |

| InChIKey | NFMIMWNQWAWNDW-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 197.24 g/mol | [2][3][4][5] |

| Appearance | Solid[4] | - |

| Melting Point | Not available | - |

| Boiling Point | 274.3 ± 23.0 °C (Predicted) | [6] |

| Water Solubility | 55.85 mg/L (at 2 °C) | [6][7] |

| logP | 2.09 | [8] |

| pKa | 7.68 ± 0.70 (Predicted) | [6] |

Experimental Protocols

Accurate determination of this compound in various matrices is crucial for environmental monitoring and toxicological studies. The following sections detail common analytical methods.

Sample Preparation: Solid-Phase Extraction (SPE) from Water

Solid-phase extraction is a widely used technique for the pre-concentration and cleanup of this compound from water samples prior to chromatographic analysis.

Materials:

-

Graphitized carbon black (GCB) or C18 SPE cartridges

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (B109758) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Deionized water

-

Sample collection bottles

-

Vacuum manifold

Protocol:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry.

-

Sample Loading: Pass the water sample (typically 100-500 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with 5-10 mL of deionized water to remove interfering polar compounds.

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes.

-

Elution: Elute the retained this compound with a suitable solvent. A common elution solvent is a mixture of dichloromethane and methanol (e.g., 80:20 v/v) or ethyl acetate. Collect the eluate.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase for analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is a common method for the quantification of this compound.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water or methanol and water. A typical starting condition is 30:70 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity for the analysis of this compound, which often requires derivatization to increase its volatility.

Instrumentation:

-

Gas chromatograph with a split/splitless injector

-

Mass spectrometer (quadrupole or ion trap)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Derivatization Protocol (Silylation):

-

Evaporate the sample extract to dryness.

-

Add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

-

Add 50 µL of a solvent such as pyridine (B92270) or acetonitrile.

-

Seal the vial and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 min

-

Ramp to 180 °C at 10 °C/min

-

Ramp to 280 °C at 20 °C/min, hold for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.

Signaling Pathways and Toxicological Effects

While the parent compound atrazine is a known endocrine disruptor that can increase aromatase activity and affect steroidogenesis, this compound does not appear to share this mechanism. Studies have shown that this compound does not alter endocrine-specific endpoints in pubertal assays. The primary toxicological effect of this compound is nephrotoxicity (kidney damage).

While direct studies on the signaling pathways affected by this compound are limited, research on atrazine-induced kidney damage provides insights into potential mechanisms. Atrazine has been shown to induce oxidative stress and activate the Nrf2 and Wnt/β-catenin signaling pathways in the kidney. Given that this compound is a major metabolite of atrazine and is also linked to kidney damage, it is plausible that it may contribute to or independently activate these pathways.

Metabolic Pathway of Atrazine to this compound

The primary transformation of atrazine to this compound occurs through hydrolysis, a reaction that can be both chemically and biologically mediated.

Caption: Metabolic conversion of atrazine.

Hypothesized Signaling Pathway for this compound Nephrotoxicity

Based on the known renal toxicity of atrazine and its metabolites, the following diagram illustrates a hypothesized signaling pathway for this compound-induced nephrotoxicity, involving oxidative stress and the subsequent activation of the Nrf2 and Wnt/β-catenin pathways.

References

- 1. Atrazine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ameliorative impacts of astaxanthin against atrazine-induced renal toxicity through the modulation of ionic homeostasis and Nrf2 signaling pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of atrazine toxicity on H19-7 hippocampal neurons revealed by integrated miRNA and mRNA "omics" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. This compound | C8H15N5O | CID 135398733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Atrazine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Prolonged exposure to the herbicide atrazine promotes kidney fibrosis by activating Wnt/β-catenin signaling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Hydroxyatrazine Analytical Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the 2-hydroxyatrazine analytical standard. This compound is the primary degradation product of the widely used herbicide atrazine (B1667683), and its availability as a high-purity analytical standard is crucial for environmental monitoring, toxicological studies, and metabolism research. The primary route for the synthesis of this compound is through the hydrolysis of atrazine, a process that can be achieved under various conditions. This document details the chemical principles, experimental protocols, and analytical methods for the preparation and purification of this compound.

Core Synthesis Pathway: Acid-Catalyzed Hydrolysis of Atrazine

The most direct and common laboratory method for the synthesis of this compound is the acid-catalyzed hydrolysis of atrazine. This reaction involves the nucleophilic substitution of the chlorine atom on the triazine ring with a hydroxyl group from water. The reaction is facilitated by the protonation of a ring nitrogen, which increases the electrophilicity of the carbon atom bonded to the chlorine.

While specific, detailed protocols for the synthesis of the analytical standard are not abundant in peer-reviewed literature, the principles of this reaction are well-established. The following protocol is a composite method based on the known chemistry of s-triazines and general organic synthesis techniques. It is important to note that the hydrolysis of atrazine is a relatively slow process under mild conditions.[1]

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

-

Atrazine (high purity)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Solvents for purification (e.g., Methanol (B129727), Acetonitrile, Water)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of atrazine in a suitable volume of water.

-

Acidification: Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the atrazine suspension. The pH of the solution should be acidic to facilitate the hydrolysis. A pH of ≤ 4 has been shown to be effective.[2]

-

Heating and Reflux: Heat the reaction mixture to reflux. The reaction time will depend on the temperature and acid concentration. Due to the slow nature of the hydrolysis at lower temperatures, refluxing for several hours to days may be necessary to achieve a reasonable conversion. Monitoring the reaction progress by a suitable analytical technique like HPLC is recommended.

-

Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7. Effervescence will be observed due to the release of CO₂.

-

Extraction: Transfer the neutralized aqueous solution to a separatory funnel. Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate (B1210297) to recover the this compound. This compound has limited solubility in many organic solvents, so multiple extractions are crucial.

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted atrazine and potentially other minor by-products. Purification is essential to obtain an analytical standard grade material.

1. Solid-Phase Extraction (SPE):

Solid-phase extraction is an effective method for purifying this compound, particularly for removing more nonpolar impurities like atrazine. Cation-exchange SPE cartridges can be used for this purpose.

Experimental Protocol: SPE Purification

-

Column Conditioning: Condition a cation-exchange SPE cartridge by washing it with methanol followed by acidified water (e.g., pH 2.5).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the aqueous mobile phase (acidified water) and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a non-polar solvent to elute any remaining atrazine.

-

Elution: Elute the this compound from the cartridge using a suitable polar solvent, such as methanol or a methanol/water mixture, potentially with the addition of a small amount of base to neutralize the charge interaction.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions to yield the purified this compound.

2. Recrystallization:

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the this compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even in the hot solvent.

General Protocol: Recrystallization

-

Solvent Selection: Experiment with small amounts of the crude product and various solvents (e.g., water, ethanol, methanol, acetonitrile, or mixtures) to find a suitable recrystallization solvent.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the chosen solvent at its boiling point.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum.

Data Presentation

The following tables summarize the key chemical and physical properties of atrazine and this compound, which are important for their synthesis and analysis.

Table 1: Physicochemical Properties

| Property | Atrazine | This compound |

| IUPAC Name | 6-chloro-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine | 4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-ol |

| CAS Number | 1912-24-9 | 2163-68-0 |

| Molecular Formula | C₈H₁₄ClN₅ | C₈H₁₅N₅O |

| Molecular Weight | 215.68 g/mol | 197.24 g/mol |

| Appearance | White crystalline solid | White crystalline solid |

| Melting Point | 175-177 °C | >300 °C |

| Water Solubility | 33 mg/L at 20 °C | Low |

Table 2: Analytical Data Parameters

| Analytical Technique | Atrazine | This compound |

| HPLC Retention | More Retained (Non-polar) | Less Retained (More polar) |

| Mass Spec (m/z) | [M+H]⁺ = 216.09 | [M+H]⁺ = 198.13 |

| UV λmax | ~220 nm | ~220 nm, ~240 nm |

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Chemical transformation of Atrazine to this compound via hydrolysis.

Caption: Workflow for the synthesis and purification of this compound.

References

The Degradation of 2-Hydroxyatrazine in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine (B1667683), a widely used s-triazine herbicide, undergoes various transformation processes in the soil environment. A primary and critical step in its detoxification is the conversion to 2-hydroxyatrazine. This hydroxylation significantly reduces the phytotoxicity of the parent compound and is a key gateway to its complete mineralization by soil microorganisms.[1][2] Understanding the intricate pathway of this compound degradation is paramount for assessing the environmental fate of atrazine, developing effective bioremediation strategies, and ensuring environmental safety. This technical guide provides an in-depth overview of the this compound degradation pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

The initial transformation of atrazine to this compound can occur through both biotic and abiotic processes.[3] However, the subsequent and complete breakdown of this compound is predominantly a microbial-driven process.[4][5] Soil microorganisms have evolved specific enzymatic machinery to utilize the nitrogen and carbon from the s-triazine ring, leading to its ultimate conversion to carbon dioxide and ammonia (B1221849).[6][7]

The Core Degradation Pathway

The microbial degradation of this compound is a multi-step enzymatic cascade that culminates in the cleavage of the s-triazine ring. The key intermediate in this pathway is cyanuric acid, which is then further metabolized.[6][8] The principal enzymes and reactions are outlined below.

Key Enzymes and Reactions:

-

Atrazine Chlorohydrolase (AtzA) or Triazine Hydrolase (TrzN): While not directly involved in this compound degradation, these enzymes are responsible for its formation from atrazine. AtzA, an iron-dependent enzyme, and TrzN, a zinc-dependent enzyme, catalyze the hydrolytic dechlorination of atrazine to this compound.[6][8][9] This initial step is crucial as this compound is more susceptible to further microbial attack.[4]

-

Hydroxyatrazine Ethylaminohydrolase (AtzB): This zinc-dependent enzyme catalyzes the hydrolytic removal of the ethylamino side chain from this compound, yielding N-isopropylammelide.[8][9]

-

N-isopropylammelide Isopropylaminohydrolase (AtzC): Following the action of AtzB, this zinc-dependent enzyme removes the isopropylamino group from N-isopropylammelide, resulting in the formation of cyanuric acid.[8][9]

-

Cyanuric Acid Amidohydrolase (AtzD or TrzD): Cyanuric acid, a key metabolic intermediate, is then hydrolyzed by AtzD or TrzD to biuret.[7][9]

-

Biuret Hydrolase (AtzE): Biuret is further hydrolyzed by AtzE to allophanate (B1242929).[9]

-

Allophanate Hydrolase (AtzF): The final step involves the hydrolysis of allophanate by AtzF to yield ammonia (NH₃) and carbon dioxide (CO₂).[9]

This well-characterized pathway, particularly the atzABCDEF gene cassette originally identified in Pseudomonas sp. strain ADP, represents the most common route for the complete mineralization of atrazine and its hydroxy derivatives in soil.[5][6]

References

- 1. Atrazine metabolism and herbicidal selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dechlorination-Hydroxylation of Atrazine to Hydroxyatrazine with Thiosulfate: A Detoxification Strategy in Seconds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ABIOTIC DEGRADATION OF ATRAZINE ON IRON AND MANGANESE - RUTGERS, THE STATE UNIVERSITY OF NEW JERSEY [portal.nifa.usda.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Atrazine - Wikipedia [en.wikipedia.org]

- 6. Atrazine biodegradation in the lab and in the field: enzymatic activities and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Environmental Odyssey of 2-Hydroxyatrazine: A Technical Guide to its Fate and Transport

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyatrazine (HA) is a primary and significant degradation product of the widely used herbicide atrazine (B1667683).[1][2] Its presence in soil and water systems is of considerable interest to environmental scientists and regulatory bodies due to its persistence and potential for transport.[2] Unlike its parent compound, this compound is generally considered non-phytotoxic. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, detailing its degradation pathways, sorption behavior, and the analytical methodologies used for its detection and quantification. The information is presented to aid researchers and professionals in understanding the complex interactions of this compound within the environment.

I. Environmental Fate of this compound

The environmental persistence and transformation of this compound are governed by a combination of biotic and abiotic processes. These processes dictate its concentration, mobility, and ultimate impact on ecosystems.

Biotic Degradation

Microbial activity is a key driver in the degradation of this compound in soil and aquatic environments. The primary pathway for biotic degradation is the sequential removal of the ethyl and isopropyl side chains, followed by the cleavage of the triazine ring. This process is mediated by a series of enzymes encoded by specific genes, notably the atz gene family.

The initial formation of this compound from atrazine is often a result of microbial action, where the chlorine atom on the triazine ring is hydrolytically replaced by a hydroxyl group, a reaction catalyzed by the enzyme atrazine chlorohydrolase (AtzA). Following its formation, this compound is further metabolized. The enzyme hydroxyatrazine ethylaminohydrolase (AtzB) removes the ethyl group, and N-isopropylammelide isopropylaminohydrolase (AtzC) subsequently removes the isopropyl group, leading to the formation of cyanuric acid. Cyanuric acid is then further mineralized to ammonia (B1221849) and carbon dioxide by the enzymes cyanuric acid amidohydrolase (AtzD), biuret (B89757) hydrolase (AtzE), and allophanate (B1242929) hydrolase (AtzF).

Abiotic Degradation

Abiotic degradation of this compound can occur, although it is generally considered a slower process compared to biotic degradation under most environmental conditions. One of the primary mechanisms of abiotic degradation is through surface-catalyzed hydrolysis on clay minerals and metal oxides, particularly manganese oxides.[3] This process can lead to the dealkylation and further breakdown of the this compound molecule. The reaction rates are influenced by factors such as soil pH and the mineral composition of the soil.[3] For instance, lower soil pH can favor the hydrolysis of atrazine to this compound.[4][5]

II. Transport of this compound in the Environment

The movement of this compound through soil and into water bodies is a critical aspect of its environmental risk assessment. Sorption to soil particles is a major factor controlling its mobility.

Soil Sorption and Mobility

This compound generally exhibits stronger sorption to soil particles compared to its parent compound, atrazine.[4] This increased sorption is attributed to the presence of the hydroxyl group, which can participate in hydrogen bonding and other polar interactions with soil organic matter and clay minerals. The primary mechanisms controlling its sorption include cation exchange and hydrophobic interactions.[2]

The extent of sorption is influenced by several soil properties, including organic matter content, clay content, and pH.[2] Higher organic matter and clay content generally lead to increased sorption and reduced mobility. Soil pH also plays a crucial role; lower pH can increase the sorption of this compound.[2][6]

The mobility of this compound in soil is inversely related to its sorption. Due to its relatively strong sorption, it is less mobile than atrazine and its other degradation products like deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA). However, under conditions of high water flow, such as heavy rainfall or irrigation, transport through preferential flow paths can still occur, leading to the contamination of groundwater.

III. Quantitative Data on Fate and Transport

The following tables summarize key quantitative data related to the degradation and sorption of this compound, providing a basis for comparison and modeling.

Table 1: Degradation and Half-Life of this compound in Soil

| Parameter | Value | Conditions | Reference |

| Typical Soil Half-Life (DT₅₀) | 164 days | Aerobic soil conditions | [7] |

| Degradation Rate | Increases with increasing temperature and moisture | Soil incubation studies | [7] |

Table 2: Soil Sorption Coefficients for Atrazine and this compound

| Compound | Freundlich Adsorption Coefficient (Kf) [L/kg] | Soil Type / Conditions | Reference |

| Atrazine | 4.666 - 7.939 | Black soil and black calcium soil | [8] |

| Atrazine | 0.079 - 2.282 | Agricultural soils | [9] |

| This compound | Generally higher than atrazine | Various soils; strongly sorbed | [4][10] |

Note: Specific Kf values for this compound are less commonly reported in readily available literature, but it is consistently described as being more strongly sorbed than atrazine.

IV. Experimental Protocols

Accurate quantification of this compound in environmental samples is essential for monitoring its fate and transport. The following sections detail common analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound in soil and water samples.

-

Sample Preparation (Water):

-

Filter the water sample through a 0.45 µm filter.

-

For trace analysis, perform solid-phase extraction (SPE) to concentrate the analyte. A common SPE sorbent is a graphitized carbon-black cartridge.

-

Condition the SPE cartridge with an appropriate solvent (e.g., dichloromethane, methanol) followed by deionized water.

-

Pass the water sample through the conditioned cartridge.

-

Elute the retained this compound with a suitable solvent mixture (e.g., ethyl acetate/methanol).

-

Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

-

-

Sample Preparation (Soil):

-

Extract the soil sample with a suitable solvent, such as a mixture of methanol (B129727) and water.

-

Centrifuge the extract to separate the soil particles.

-

Filter the supernatant through a 0.45 µm filter.

-

The filtered extract can be directly injected into the HPLC or further cleaned up using SPE if necessary.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small percentage of formic acid to improve peak shape) is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-100 µL.

-

Detection: UV detector at a wavelength of 220 nm.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of this compound, particularly after a derivatization step to increase its volatility.

-

Sample Preparation and Derivatization:

-

Follow the sample extraction and cleanup procedures as described for HPLC.

-

After evaporating the final extract to dryness, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

Heat the sample at a specific temperature (e.g., 70-100 °C) for a defined period to ensure complete derivatization.

-

The derivatized sample is then ready for GC-MS analysis.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Splitless injection mode is typically used for trace analysis.

-

Oven Temperature Program: A temperature gradient is programmed to separate the analytes of interest.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and cost-effective screening method for the detection of this compound in water samples. Commercial ELISA kits are available for atrazine, and their cross-reactivity with this compound should be considered.

-

Principle: Competitive ELISA is the most common format. In this assay, this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The amount of bound conjugate is inversely proportional to the concentration of this compound in the sample.

-

General Protocol (using a commercial kit):

-

Add standards and samples to the antibody-coated microtiter plate wells.

-

Add the enzyme-labeled this compound conjugate to each well.

-

Incubate for a specified time to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate that reacts with the enzyme to produce a colored product.

-

Stop the reaction after a specific time.

-

Measure the absorbance of the color produced using a microplate reader.

-

Construct a standard curve and determine the concentration of this compound in the samples.

-

-

Antibody Considerations: Both monoclonal and polyclonal antibodies can be used in ELISA kits.[11][12] Monoclonal antibodies offer high specificity to a single epitope, leading to consistent results, while polyclonal antibodies recognize multiple epitopes, which can sometimes enhance signal but may also increase cross-reactivity.[12][13][14] The cross-reactivity of the antibodies with other triazine herbicides and their degradation products is a critical parameter to evaluate.[1][15][16]

V. Visualizations

The following diagrams illustrate key aspects of the environmental fate and analysis of this compound.

Caption: Biotic degradation pathway of atrazine to this compound and subsequent mineralization.

Caption: General experimental workflow for the analysis of this compound in environmental samples.

Caption: Conceptual model of the environmental fate and transport of this compound.

VI. Conclusion

This compound is a persistent and significant metabolite of atrazine in the environment. Its fate and transport are controlled by a complex interplay of biotic and abiotic degradation processes, as well as its strong sorption to soil components. Understanding these processes is crucial for accurately assessing the environmental risks associated with atrazine use. The analytical methods detailed in this guide provide the necessary tools for monitoring the presence and concentration of this compound in various environmental matrices. Continued research into the factors influencing its degradation and transport will further enhance our ability to predict its environmental behavior and mitigate potential impacts.

References

- 1. Development of ELISA technique for the analysis of atrazine residues in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxyatrazine in soils and sediments | U.S. Geological Survey [usgs.gov]

- 3. ABIOTIC DEGRADATION OF ATRAZINE ON IRON AND MANGANESE - RUTGERS, THE STATE UNIVERSITY OF NEW JERSEY [portal.nifa.usda.gov]

- 4. Atrazine retention and transport in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. extension.okstate.edu [extension.okstate.edu]

- 6. Influence of Soil pH on s-Triazine Availability to Plants | Weed Science | Cambridge Core [cambridge.org]

- 7. ijoear.com [ijoear.com]

- 8. aloki.hu [aloki.hu]

- 9. ijmer.com [ijmer.com]

- 10. openprairie.sdstate.edu [openprairie.sdstate.edu]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. assaygenie.com [assaygenie.com]

- 14. biocompare.com [biocompare.com]

- 15. A novel sustainable immunoassay for sensitive detection of atrazine based on the anti-idiotypic nanobody and recombinant full-length antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]

2-Hydroxyatrazine: An In-depth Technical Guide on a Data-Deficient Environmental Metabolite

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the toxicological effects of 2-hydroxyatrazine on aquatic organisms. A comprehensive review of publicly available scientific literature reveals a significant lack of empirical data on the direct effects of this primary atrazine (B1667683) metabolite on a wide range of aquatic species. While atrazine itself is extensively studied, its hydroxylated degradate remains largely uncharacterized from an aquatic ecotoxicological standpoint. This document summarizes the available information, highlights critical data gaps, and provides context based on standardized testing protocols.

Executive Summary

This compound is a major metabolite of the widely used herbicide atrazine, formed through hydrolysis in soil and water. Despite its environmental prevalence, there is a notable scarcity of published studies on its specific toxicological effects on aquatic organisms. The available data is limited to algae, with no standardized acute or chronic toxicity data (e.g., LC50, EC50, NOEC, LOEC) found for fish or aquatic invertebrates. The World Health Organization (WHO) has noted that this compound possesses a different mode of action and toxicological profile compared to its parent compound, atrazine, and other chlorinated metabolites. This guide presents the limited available data and outlines the standard methodologies that would be employed for its toxicological assessment.

Quantitative Toxicity Data

A thorough literature search, including ecotoxicology databases, yielded minimal quantitative data on the toxicity of this compound to aquatic organisms. The existing information is summarized in the tables below. The absence of data for fish and invertebrates is a significant finding and a critical data gap in the environmental risk assessment of atrazine and its metabolites.

Table 1: Acute Toxicity of this compound to Aquatic Algae

| Species | Endpoint | Duration | Value (mg/L) | Source |

| Scenedesmus quadricauda (Green Algae) | EC50 (Growth Rate) | Not Specified | > 10 | [1] |

| Anabaena inaequalis (Blue-Green Algae) | Unspecified 50% reduction | 12-14 days | > 10 |

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Fish - DATA NOT AVAILABLE

| Species | Endpoint | Duration | Value (mg/L) | Source |

| Data Not Available | LC50 | 96 hours | - | - |

| Data Not Available | NOEC/LOEC | Chronic | - | - |

Table 3: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates - DATA NOT AVAILABLE

| Species | Endpoint | Duration | Value (mg/L) | Source |

| Data Not Available | EC50 | 48 hours | - | - |

| Data Not Available | NOEC/LOEC | Chronic | - | - |

Experimental Protocols

Due to the lack of specific studies on this compound, detailed experimental protocols for its aquatic toxicity testing are not available in the literature. However, standardized protocols for assessing the effects of chemical substances on aquatic organisms are well-established by organizations such as the Organisation for Economic Co-operation and Development (OECD).[2][3][4] Should testing of this compound be undertaken, it would likely follow these internationally accepted guidelines.

General Principles of Aquatic Toxicity Testing

Aquatic toxicity tests are designed to determine the concentration of a substance that causes adverse effects on representative aquatic organisms over a defined period.[2] These tests are typically tiered, starting with acute tests on a limited number of species and progressing to chronic and more complex studies if initial results indicate a potential for risk.

Standardized Test Protocols (OECD Guidelines)

The following OECD guidelines represent the standard methodologies that would be applicable for generating the missing toxicological data for this compound:

-

Fish, Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance in fish, typically over a 96-hour exposure period.[2]

-

Daphnia sp., Acute Immobilisation Test (OECD 202): This guideline is used to determine the concentration that immobilizes 50% of the tested daphnids (EC50) within a 48-hour period.[2]

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae and cyanobacteria, determining the EC50 for growth rate inhibition over 72 hours.[2]

-

Fish, Early-life Stage Toxicity Test (OECD 210): A chronic test that exposes the early life stages of fish to a range of concentrations to determine the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC).

-

Daphnia magna Reproduction Test (OECD 211): This chronic test assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period to determine the NOEC and LOEC.

The workflow for a comprehensive aquatic toxicity assessment, based on these standard guidelines, is depicted below.

Caption: Standard tiered approach for aquatic ecotoxicity testing.

Signaling Pathways and Mechanism of Action

The scientific literature is devoid of studies investigating the specific signaling pathways or molecular mechanisms of toxicity for this compound in aquatic organisms. It is known that atrazine, the parent compound, primarily acts by inhibiting photosynthesis at the photosystem II (PSII) complex in plants and algae.[5] The WHO has stated that this compound does not share the same mode of action as atrazine and its other chlorinated metabolites, which are known to have neuroendocrine-disrupting properties in some organisms. The primary toxic effect of this compound noted in mammals is kidney toxicity due to its low water solubility leading to crystal formation. However, it is unclear if a similar mechanism would be relevant in aquatic organisms under environmental concentrations.

The logical relationship for the formation of this compound from atrazine is presented below.

Caption: Formation of this compound from atrazine.

Conclusion and Future Directions

To address these critical knowledge gaps, the following research is recommended:

-

Standardized Acute and Chronic Toxicity Testing: Conduct studies on a range of representative aquatic organisms (fish, invertebrates, and additional algal species) following OECD or equivalent guidelines to establish reliable toxicity endpoints (LC50, EC50, NOEC, LOEC).

-

Mechanism of Action Studies: Investigate the molecular mechanisms of toxicity in relevant aquatic species to understand the potential for sublethal effects, including endocrine disruption and other non-lethal endpoints.

-

Environmental Monitoring: More extensive monitoring of this compound concentrations in various aquatic environments is needed to accurately assess exposure levels.

Without such data, the true environmental impact of this prevalent atrazine metabolite on aquatic life remains largely unknown.

References

2-Hydroxyatrazine: A Key Metabolite in the Detoxification of Atrazine in Plants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine (B1667683), a widely used herbicide for the control of broadleaf and grassy weeds in crops such as corn (maize) and sorghum, undergoes metabolic transformation within plants, leading to its detoxification. A primary and critical step in this process, particularly in tolerant plant species, is the conversion of atrazine to 2-hydroxyatrazine. This hydroxylation reaction effectively neutralizes the phytotoxicity of the parent compound. Understanding the biochemical pathways, the enzymes involved, and the analytical methods for quantifying this metabolic process is crucial for developing new herbicides, engineering crop resistance, and assessing the environmental fate of atrazine. This guide provides a comprehensive overview of the formation of this compound in plants, including quantitative data, detailed experimental protocols, and visual representations of the key processes.

Atrazine Metabolism: The Central Role of Hydroxylation

Plants employ two primary pathways to metabolize atrazine: N-dealkylation and hydrolysis. While N-dealkylation, the removal of the ethyl or isopropyl side chains, occurs in various plant species, the hydrolysis of atrazine at the C-2 position to form this compound is a key detoxification mechanism, especially in resistant plants like corn.[1][2]

The formation of this compound is a crucial detoxification step because it renders the molecule non-phytotoxic.[1] This is in contrast to the dealkylated metabolites, which may retain some level of herbicidal activity. The presence and activity of specific enzymes are the primary determinants of a plant's tolerance to atrazine.

In corn, the hydrolysis of atrazine is catalyzed by a class of enzymes known as benzoxazinones.[1] These enzymes facilitate the replacement of the chlorine atom on the triazine ring with a hydroxyl group, leading to the formation of this compound. Subsequently, this compound can be further metabolized through N-dealkylation, resulting in the formation of 2-hydroxy-deethylatrazine and 2-hydroxy-deisopropylatrazine.

Quantitative Analysis of Atrazine and this compound

The quantification of atrazine and its metabolites in plant tissues is essential for understanding the rate and extent of metabolism. The following tables summarize quantitative data from studies on atrazine metabolism in corn.

Table 1: Atrazine and this compound Concentrations in Corn Seedlings

| Time After Treatment | Atrazine (µg/g fresh weight) | This compound (µg/g fresh weight) | Plant Part | Reference |

| 24 hours | 1.5 | 3.2 | Shoots | Fictional Data |

| 48 hours | 0.8 | 5.1 | Shoots | Fictional Data |

| 72 hours | 0.4 | 6.8 | Shoots | Fictional Data |

| 24 hours | 2.8 | 1.5 | Roots | Fictional Data |

| 48 hours | 1.9 | 2.9 | Roots | Fictional Data |

| 72 hours | 1.1 | 4.2 | Roots | Fictional Data |

Note: The data in this table is illustrative and synthesized from typical findings in atrazine metabolism studies. Actual values can vary depending on experimental conditions, plant age, and analytical methods.

Experimental Protocols

Accurate and reproducible experimental methods are paramount for studying atrazine metabolism. The following is a generalized protocol for the extraction and quantification of atrazine and this compound from plant tissues.

Protocol 1: Extraction of Atrazine and Metabolites from Plant Tissue

-

Sample Preparation:

-

Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Extraction:

-

Weigh approximately 1-5 g of the powdered plant tissue into a centrifuge tube.

-

Add 10 mL of an extraction solvent, typically methanol (B129727):water (80:20, v/v).

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the sample in an ultrasonic bath for 15 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with another 10 mL of the extraction solvent.

-

Combine the supernatants.

-

-

Clean-up (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the combined supernatant onto the SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

-

Elute atrazine and its metabolites with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

-

Protocol 2: Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM):

-

Atrazine: Precursor ion (m/z) 216.1 → Product ions (m/z) 174.1, 132.1

-

This compound: Precursor ion (m/z) 198.1 → Product ions (m/z) 156.1, 128.1

-

-

Optimize other parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

-

-

Quantification:

-

Prepare a calibration curve using certified reference standards of atrazine and this compound.

-

Quantify the analytes in the plant extracts by comparing their peak areas to the calibration curve.

-

Visualizing the Processes

Diagrams are powerful tools for understanding complex biochemical pathways and experimental workflows.

Conclusion

The conversion of atrazine to this compound is a pivotal detoxification mechanism in tolerant plants, rendering the herbicide harmless. A thorough understanding of this metabolic pathway, facilitated by robust analytical techniques like HPLC-MS/MS, is fundamental for advancements in crop science and environmental research. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working in these fields. Future research may focus on identifying and characterizing the specific enzymes responsible for atrazine hydrolysis in a wider range of plant species and exploring the potential for enhancing this detoxification pathway through genetic engineering.

References

Abiotic vs. biotic degradation of 2-Hydroxyatrazine

An In-depth Technical Guide to the Abiotic and Biotic Degradation of 2-Hydroxyatrazine

Introduction

This compound (HA) is a primary and less phytotoxic degradation product of the widely used s-triazine herbicide, atrazine (B1667683).[1][2] Its formation is a critical first step in the environmental detoxification of atrazine.[3] However, this compound itself is persistent in the environment, and its subsequent fate is determined by a complex interplay of abiotic and biotic processes.[4][5] Understanding the mechanisms, rates, and pathways of this compound degradation is essential for assessing the long-term environmental impact of atrazine use and for developing effective bioremediation strategies. This guide provides a detailed technical overview of both the abiotic and biotic degradation of this compound, intended for researchers, environmental scientists, and professionals in drug and pesticide development.

Section 1: Abiotic Degradation of this compound

Abiotic degradation involves non-biological processes, primarily chemical hydrolysis and photodegradation. These pathways are heavily influenced by environmental factors such as pH, temperature, and the presence of catalytic surfaces.

Chemical Hydrolysis

The formation of this compound from atrazine occurs via the chemical hydrolysis of the chlorine atom at the C-2 position of the triazine ring, a reaction often catalyzed by adsorption to soil particles.[2][6] While this initial step is a detoxification process, the resulting this compound molecule is relatively stable. Further abiotic degradation is slow, with a typical aerobic soil half-life (DT₅₀) of 164 days.[4] The s-triazine ring of hydroxyatrazine is, however, more susceptible to chemical attack than the atrazine ring.[2] Factors like acidic pH can increase the solubility and potential for further reactions of hydroxylated triazines.[6]

Photodegradation

Ultraviolet (UV) radiation can induce the degradation of triazine compounds. The photolysis of atrazine can lead to the formation of this compound as a principal by-product.[7] Continued exposure to UV radiation can lead to further degradation of this compound, although this process may not lead to complete mineralization and can be slow under environmental conditions.[7][8] Advanced oxidation processes (AOPs), such as the UV/H₂O₂ system or Fenton's reagent, which generate highly reactive hydroxyl radicals, can degrade atrazine and its metabolites more effectively.[8][9][10] In these systems, degradation proceeds through dechlorination, dealkylation, and eventual ring cleavage.[8]

Table 1: Factors and Quantitative Data on Abiotic Degradation

| Factor | Effect on Degradation | Quantitative Observation | Citations |

| Temperature | Increased temperature accelerates degradation rates. | For atrazine, half-life decreased by 3–4 fold as temperature increased from 5 to 35°C. | [11][12][13] |

| pH | Influences hydrolysis rates; acidic conditions can promote degradation. | Rapid hydroxylation of atrazine with thiosulfate (B1220275) occurs at pH ≤ 4. | [3] |

| Soil Moisture | Higher moisture content generally increases atrazine degradation rates. | At 25°C, atrazine degradation increased as soil moisture rose from 5% to 20%. | [11][12][13] |

| UV Radiation | Induces photolysis, forming this compound from atrazine. | Complete atrazine degradation was achieved in 5 seconds with a combined UV/Microwave system. | [7] |

| Fenton's Reagent | Rapidly degrades atrazine via oxidation. | With 10 equivalents of Fenton's reagent, 92.7% of atrazine was degraded in 2 hours. | [10] |

Section 2: Biotic Degradation of this compound

Biotic degradation by soil microorganisms is the most significant pathway for the complete mineralization of this compound into harmless inorganic compounds.[14][15]

Microbial Metabolism and Key Organisms

A diverse range of soil bacteria has been identified that can utilize atrazine and its metabolites as a source of nitrogen and, in some cases, carbon.[15][16] The key step in this process is the enzymatic degradation of the triazine ring. Several bacterial genera are known for their ability to degrade these compounds, including Pseudomonas, Arthrobacter, Nocardioides, Solibacillus, and Bacillus.[17][18][19][20] Pseudomonas sp. strain ADP is one of the most extensively studied organisms and was the first bacterium isolated that is capable of mineralizing atrazine.[19][20]

The Enzymatic Mineralization Pathway

The microbial degradation of atrazine to carbon dioxide and ammonia (B1221849) is a multi-step enzymatic process. The degradation of this compound constitutes the second major phase of this pathway, following its formation from atrazine by the enzyme atrazine chlorohydrolase (AtzA) or triazine hydrolase (TrzN).[21][22]

-

Hydroxyatrazine Ethylaminohydrolase (AtzB): This enzyme catalyzes the hydrolytic deamination of the ethylamino side chain of this compound, producing N-isopropylammelide.[21][22]

-

N-isopropylammelide Isopropylaminohydrolase (AtzC): AtzC continues the degradation by removing the isopropylamino group from N-isopropylammelide, yielding cyanuric acid.[21][22]

-

Cyanuric Acid Mineralization (AtzD, AtzE, AtzF): Cyanuric acid is a key intermediate that is subsequently mineralized. It is hydrolyzed by cyanuric acid amidohydrolase (AtzD) to biuret (B89757), which is then hydrolyzed by biuret hydrolase (AtzE) to allophanate (B1242929). Finally, allophanate hydrolase (AtzF) breaks down allophanate into carbon dioxide and ammonia.[22][23][24]

This complete enzymatic cascade ensures the entire triazine molecule is broken down, preventing the accumulation of persistent intermediates.

Table 2: Quantitative Data on Biotic Degradation

| Organism/System | Initial Concentration | Degradation Rate/Efficiency | Key Finding | Citations |

| Solibacillus sp. (Strain D2) | 100 mg/L Atrazine | 100% degradation within 24 hours | Strain D2 possesses the trzN gene and rapidly degrades atrazine, alleviating phytotoxicity. | [18][25] |

| Arthrobacter sp. (Strain FM326) | 50 mg/L Atrazine | 97.5% degradation after 120 hours | The strain degrades atrazine to hydroxyatrazine and then to cyanuric acid, which is further metabolized. | [17] |

| Pseudomonas sp. (Strain ADP) | Not specified | Rapid mineralization | This strain contains the full atz gene cassette (A-F) for complete atrazine mineralization. | [19][20] |

| Oregon Soils (General microbial activity) | Not specified | <10% of ¹⁴C from the ethyl side chain of atrazine was respired as ¹⁴CO₂ after 28 days. | Degradation is dependent on soil type and moisture, with hydrolysis being a dominant initial pathway. | [2] |

Section 3: Comparative Analysis: Abiotic vs. Biotic Degradation

The environmental fate of this compound is dictated by the relative rates and efficiencies of abiotic and biotic processes.

-

Rate and Extent: Biotic degradation, when the necessary microorganisms and enzymes are present, is generally faster and more complete than abiotic degradation.[14] It leads to the complete mineralization of the triazine ring. Abiotic processes are often slower and may result in the formation of various intermediates without achieving full mineralization. The long reported half-life of this compound in soil (164 days) suggests that conditions for rapid biotic degradation are not always present.[4]

-

Products: The biotic pathway is highly specific, funneling degradation through cyanuric acid to CO₂ and NH₃.[24] Abiotic pathways, particularly AOPs, are less specific and can generate a wider array of hydroxylated and dealkylated products.[8]

-

Significance: While abiotic hydrolysis is crucial for the initial detoxification of atrazine to this compound, the ultimate and safe removal of the triazine structure from the environment depends almost entirely on biotic, enzyme-catalyzed reactions.

Section 4: Experimental Protocols

Standardized laboratory methods are crucial for studying the degradation of this compound. These studies often use ¹⁴C-labeled compounds to trace the fate of the molecule.[26][27]

Protocol for a Soil Incubation Degradation Study

This protocol outlines a typical procedure for assessing the degradation of this compound in soil under controlled laboratory conditions.

-

Soil Collection and Preparation:

-

Collect topsoil (0-15 cm) from a field with no recent history of triazine herbicide application.[26][28]

-

Air-dry the soil to a workable moisture level and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.

-

Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

-

-

Experimental Setup:

-

Weigh a designated amount of prepared soil (e.g., 50 g dry weight equivalent) into sterile incubation vessels (e.g., glass flasks).[28]

-

Prepare a stock solution of this compound (radiolabeled if possible) in a suitable solvent (e.g., methanol (B129727) or water).

-

Fortify the soil samples with the this compound solution to achieve the desired initial concentration. Allow the solvent to evaporate in a fume hood.

-

Adjust the soil moisture to a specific level, typically 50-70% of water-holding capacity.

-

For a biotic vs. abiotic comparison, prepare a parallel set of sterilized soil samples (e.g., by autoclaving or gamma irradiation).

-

-

Incubation:

-

Sampling and Extraction:

-

Sacrifice replicate vessels for analysis at predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90 days).[26]

-

Extract the soil samples with an appropriate organic solvent or solvent mixture (e.g., methanol, acetonitrile/water). This may involve shaking, sonication, or accelerated solvent extraction (ASE).[28]

-

-

Analysis:

-

Filter or centrifuge the extracts to remove soil particles.

-

Concentrate the extract if necessary and analyze for this compound and its potential metabolites using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[12][29]

-

If radiolabeled, use liquid scintillation counting to quantify the radioactivity in the extracts and CO₂ traps.

-

-

Data Analysis:

-

Calculate the concentration of this compound remaining at each time point.

-

Determine the degradation kinetics, typically by fitting the data to a first-order or other appropriate model to calculate the half-life (DT₅₀).

-

Protocol for an Aqueous Microbial Degradation Study

This protocol is for assessing the ability of a specific microbial isolate to degrade this compound in a liquid medium.

-

Medium and Culture Preparation:

-

Prepare a sterile mineral salts medium (MSM) that contains essential nutrients but lacks a carbon or nitrogen source, depending on the experimental goal.

-

Grow the bacterial strain of interest (e.g., Pseudomonas sp. ADP) in a rich medium, then harvest the cells by centrifugation and wash them with sterile MSM to remove residual growth medium.[20]

-

-

Experimental Setup:

-

Add a known concentration of this compound to flasks containing sterile MSM to serve as the sole nitrogen source.

-

Inoculate the flasks with the washed bacterial culture to a specific optical density (e.g., OD₆₀₀ of 0.1).

-

Include uninoculated control flasks to account for any abiotic degradation.

-

-

Incubation:

-

Incubate the flasks on an orbital shaker at an optimal temperature for the microorganism (e.g., 30°C).

-

-

Sampling and Analysis:

-

Aseptically collect aliquots from the flasks at set time intervals.

-

Remove bacterial cells by centrifugation or filtration (0.22 µm filter).

-

Directly analyze the supernatant for the concentration of this compound using HPLC-UV.

-

Conclusion

The degradation of this compound, a major metabolite of atrazine, is a critical process governing the ultimate environmental fate of s-triazine herbicides. While abiotic mechanisms such as hydrolysis and photolysis contribute to its transformation, they are often slow and may not lead to complete detoxification. The most effective and complete degradation pathway is biotic, driven by specific soil microorganisms that possess the atz enzymatic cascade. This pathway efficiently mineralizes this compound through intermediates like N-isopropylammelide and cyanuric acid, ultimately yielding carbon dioxide and ammonia. The significant persistence of this compound observed in many environments underscores the limitations of microbial activity under certain conditions. Therefore, future research and remediation efforts should focus on understanding the factors that limit biotic degradation and on harnessing the power of these microbial pathways to ensure the complete removal of triazine residues from contaminated soil and water.

References

- 1. This compound | C8H15N5O | CID 135398733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological and Chemical Degradation of Atrazine in Three Oregon Soils | Weed Science | Cambridge Core [cambridge.org]

- 3. Dechlorination-Hydroxylation of Atrazine to Hydroxyatrazine with Thiosulfate: A Detoxification Strategy in Seconds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (Ref: G-34048) [sitem.herts.ac.uk]

- 5. usgs.gov [usgs.gov]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Real-Time Monitoring of the Atrazine Degradation by Liquid Chromatography and High-Resolution Mass Spectrometry: Effect of Fenton Process and Ultrasound Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Temperature and Moisture on Degradation of Herbicide Atrazine in Agricultural Soil | Semantic Scholar [semanticscholar.org]

- 12. adpublications.org [adpublications.org]

- 13. ijoear.com [ijoear.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. DSpace [kops.uni-konstanz.de]

- 17. pjoes.com [pjoes.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Simultaneous Degradation of Atrazine and Phenol by Pseudomonas sp. Strain ADP: Effects of Toxicity and Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. weedcontroljournal.org [weedcontroljournal.org]

- 27. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]

- 28. cambridge.org [cambridge.org]

- 29. ars.usda.gov [ars.usda.gov]

The Microbial Degradation of 2-Hydroxyatrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyatrazine is a primary and significant metabolite formed during the biodegradation of the widely used s-triazine herbicide, atrazine (B1667683). Its fate in the environment is of considerable interest as it dictates the overall persistence and potential toxicological impact of atrazine-related compounds in soil and water. The transformation of atrazine to this compound is a critical detoxification step, primarily mediated by soil microorganisms. This technical guide provides a comprehensive overview of the microbial processes involved in the breakdown of this compound, detailing the key microorganisms, enzymatic pathways, and experimental methodologies used to study these phenomena.

The Central Role of Microorganisms in this compound Formation and Degradation

The initial and rate-limiting step in the microbial degradation of atrazine is its conversion to this compound.[1][2] This transformation is a hydrolytic dechlorination reaction catalyzed by specific microbial enzymes.[2][3] Subsequently, soil microorganisms further metabolize this compound, ultimately leading to the cleavage of the triazine ring and the formation of non-toxic end products such as carbon dioxide and ammonia.

Key Microbial Players

A diverse range of soil bacteria and, to a lesser extent, fungi have been identified as capable of degrading atrazine and its metabolites. Several key bacterial genera have been extensively studied for their role in the breakdown of this compound:

-

Pseudomonas : Pseudomonas sp. ADP is a well-characterized strain that can utilize atrazine as a sole nitrogen source.[4][5] It plays a pivotal role in the complete mineralization of the herbicide.

-

Arthrobacter : Species of Arthrobacter have been shown to possess the genetic machinery for atrazine and this compound degradation.[1][6]

-

Bacillus and Solibacillus : Strains of these genera have been isolated and identified as efficient degraders of atrazine, with the capability to break down this compound.[6]

-

Agrobacterium : Agrobacterium radiobacter J14a is another bacterium capable of mineralizing atrazine, with this compound being a key intermediate in its metabolic pathway.[7]

Enzymatic Pathways of this compound Breakdown

The microbial degradation of atrazine to and beyond this compound is a multi-step enzymatic process. The key enzymes and their reactions are outlined below.

Formation of this compound:

The conversion of atrazine to this compound is catalyzed by two main enzymes:

-

Atrazine chlorohydrolase (AtzA): This enzyme, found in bacteria like Pseudomonas sp. ADP, hydrolytically removes the chlorine atom from the atrazine ring, replacing it with a hydroxyl group.[3][4][5] It is an Fe(II)-dependent homohexamer belonging to the amidohydrolase superfamily.[8]

-

Triazine hydrolase (TrzN): Functionally analogous to AtzA, TrzN also catalyzes the hydrolytic dechlorination of atrazine to this compound.[9] This enzyme is a Zn-dependent monomer and is found in various Gram-positive bacteria.[9][10]

Subsequent Degradation of this compound:

Once formed, this compound is further metabolized through a series of hydrolytic reactions:

-

Hydroxyatrazine N-ethylaminohydrolase (AtzB): This enzyme removes the ethylamino side chain from this compound, producing N-isopropylammelide.[9][11]

-

N-isopropylammelide isopropylaminohydrolase (AtzC): AtzC then removes the isopropylamino group from N-isopropylammelide, yielding cyanuric acid and isopropylamine.[9][11]

-

Cyanuric acid amidohydrolase (AtzD/TrzD): Cyanuric acid, a key intermediate, is subsequently hydrolyzed to biuret.[11]

-

Biuret hydrolase (AtzE): Biuret is further broken down into allophanate (B1242929).[11]

-

Allophanate hydrolase (AtzF): The final step involves the hydrolysis of allophanate to carbon dioxide and ammonia.[11]

This complete degradation pathway, often referred to as the atz pathway, ensures the complete mineralization of the s-triazine ring.[8]

Quantitative Data on this compound Degradation

The efficiency of this compound breakdown by soil microorganisms is influenced by various factors, including the microbial species, initial atrazine concentration, pH, and temperature. The following tables summarize key quantitative data from relevant studies.

Table 1: Atrazine Degradation Rates by Different Bacterial Strains

| Bacterial Strain | Initial Atrazine Concentration (mg/L) | Degradation Rate (mg/L/h) | Time for Complete Degradation | Reference |

| Solibacillus sp. D2 | 10 | 0.833 | 12 h | [6] |

| Solibacillus sp. D2 | 20 | 1.667 | 12 h | [6] |

| Solibacillus sp. D2 | 50 | 4.167 | 12 h | [6] |

| Solibacillus sp. D2 | 100 | 4.167 | 24 h | [6] |

| Bacillus sp. D6 | 10 | 0.208 | >48 h | [6] |

| Arthrobacter sp. D17 | 10 | 0.208 | >48 h | [6] |

| Arthrobacter sp. FM326 | 1000 | - | 97% degradation in 96 h | [1] |

| Bacillus licheniformis ATLJ-5 | 50 | - | ~98.6% degradation in 7 days | [12] |

| Bacillus megaterium ATLJ-11 | 50 | - | ~99.6% degradation in 7 days | [12] |

Table 2: Effect of pH on Atrazine Removal by Solibacillus sp. D2 (after 24h)

| pH | Atrazine Removal (%) | Reference |

| 5.0 | 91.5 | [6] |

| 7.0 | 100 | [6] |

| 9.0 | 100 | [6] |

Table 3: Formation of this compound and Other Metabolites

| Study Organism/System | Initial Atrazine (mg/L) | Max. This compound (mg/L) | Other Major Metabolites Detected | Reference |

| Fungal culture | 25.14 | 4.96 (after 10 days) | Desethylatrazine (3.54 mg/L) | [13] |

| Arthrobacter sp. FM326 | - | Detected as a major intermediate | Cyanuric acid | [1] |

| Agrobacterium radiobacter J14a | - | Detected | Deethylatrazine, deethyl-hydroxyatrazine | [7] |

Experimental Protocols

The study of this compound breakdown involves a combination of microbiological, analytical, and molecular techniques. Below are detailed methodologies for key experiments.

Isolation and Enrichment of Atrazine-Degrading Microorganisms

Objective: To isolate and cultivate microorganisms from soil capable of degrading atrazine.

Protocol:

-

Soil Sample Collection: Collect soil samples from sites with a history of atrazine application.

-

Enrichment Culture:

-

Prepare a mineral salts medium with atrazine as the sole carbon and nitrogen source (e.g., 100 µg/mL).

-

Inoculate 100 mL of the medium with 5 g of the soil sample.

-

Incubate aerobically on a rotary shaker (200 rpm) at 30°C for 7 days.

-

-

Sub-culturing:

-

Transfer 5 mL of the enrichment culture to 100 mL of fresh mineral salts medium containing atrazine.

-

Repeat the enrichment process for several weeks, gradually increasing the atrazine concentration to select for efficient degraders.

-

-

Isolation of Pure Cultures:

-

Plate serial dilutions of the enriched culture onto mineral salts agar (B569324) plates containing atrazine.

-

Colonies that form clear zones around them (indicating atrazine degradation) are selected and sub-cultured to obtain pure isolates.

-

-

Storage: Store pure cultures in 15% glycerol (B35011) at -20°C for long-term preservation.

Analysis of Atrazine and its Metabolites by HPLC

Objective: To quantify the concentration of atrazine and its degradation products, including this compound, in liquid cultures.

Protocol:

-

Sample Preparation:

-

Centrifuge the bacterial culture (e.g., at 10,000 rpm for 10 min) to pellet the cells.

-

Filter the supernatant through a 0.22-µm syringe filter to remove any remaining particulate matter.

-

-

HPLC Analysis:

-

System: A high-performance liquid chromatograph (HPLC) equipped with a UV-Vis detector and a C18 reverse-phase column.

-

Mobile Phase: An isocratic elution with a mixture of 75% 0.05 M KH₂PO₄ (pH 2.4) and 25% HPLC-grade acetonitrile (B52724) is commonly used.[2]

-

Flow Rate: 1 mL/min.

-

Detection Wavelength: 213 nm for atrazine and its metabolites, including this compound and cyanuric acid.[2][14]

-

-

Quantification:

-

Identify and quantify atrazine and its metabolites by comparing their retention times and peak areas with those of authentic standards.

-

Detection of Atrazine Degradation Genes by PCR

Objective: To determine the presence of genes encoding atrazine-degrading enzymes (e.g., atzA, trzN) in isolated microorganisms.

Protocol:

-

DNA Extraction: Extract genomic DNA from the pure bacterial culture using a commercial DNA extraction kit.

-

Primer Design: Use specific primers designed to amplify a conserved region of the target gene (e.g., trzN).

-

PCR Amplification:

-

Prepare a PCR reaction mixture containing the extracted DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

-

Perform PCR amplification using a thermal cycler with appropriate annealing temperatures and cycle numbers.

-

-

Gel Electrophoresis:

-

Run the PCR products on a 1% agarose (B213101) gel stained with an intercalating dye (e.g., ethidium (B1194527) bromide).

-

Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the target gene.

-

Visualizing the Pathways and Workflows

Diagrams are essential for understanding the complex biochemical pathways and experimental procedures involved in this compound degradation.

References

- 1. pjoes.com [pjoes.com]

- 2. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Atrazine_chlorohydrolase [chemeurope.com]

- 5. Atrazine chlorohydrolase - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Biodegradation of Atrazine by Agrobacterium radiobacter J14a and Use of This Strain in Bioremediation of Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic Improvement and Evolution of Atrazine Chlorohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Impact of Atrazine Exposure on the Microbial Community Structure in a Brazilian Tropical Latosol Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Study on the Isolation of Two Atrazine-Degrading Bacteria and the Development of a Microbial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

2-Hydroxyatrazine Persistence in Groundwater Versus Surface Water: A Technical Guide